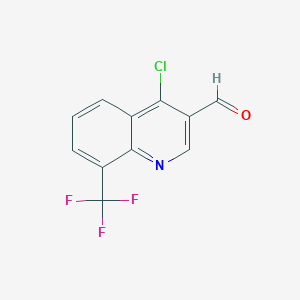
4-Chloro-8-(trifluoromethyl)quinoline-3-carbaldehyde
Übersicht
Beschreibung
4-Chloro-8-(trifluoromethyl)quinoline is a chemical compound used as a reagent for the potent CRTh2 (DP2) receptor antagonists discovery which is used for treatment of asthma, allergic rhinitis and other inflammatory diseases . It is an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals and Dyestuffs .
Molecular Structure Analysis
The molecular formula of 4-Chloro-8-(trifluoromethyl)quinoline is C10H5ClF3N . The molecular weight is 231.60 . The structure includes a quinoline ring with a chlorine atom and a trifluoromethyl group attached to it .Chemical Reactions Analysis
In a study, 4-Chloro-8-(trifluoromethyl)quinoline was found to be a good corrosion inhibitor for mild steel in 1 M hydrochloric acid medium . The compound adsorbed over the metal surface obeys the Langmuir adsorption isotherm .Physical And Chemical Properties Analysis
4-Chloro-8-(trifluoromethyl)quinoline is a white to light yellow crystal powder . The melting point is 80-82 °C .Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Significance
Quinoline and its derivatives, including 4-Chloro-8-(trifluoromethyl)quinoline-3-carbaldehyde , belong to a class of heterocyclic compounds known for their wide range of applications in pharmaceuticals, dyes, and as catalyst ligands. These compounds are characterized by their complex ring structures, which include benzene and pyrazine rings, making them pivotal in the synthesis of various bioactive and therapeutic agents (Aastha Pareek and Dharma Kishor, 2015).
Pharmaceutical and Biomedical Applications
Quinoline derivatives are extensively studied for their biological activities, offering potential as anticancer, antimalarial, antimicrobial, antifungal, antitubercular, and antileishmanial agents. The modification of quinoline structures can lead to significant advancements in treating various diseases, underscoring the importance of these compounds in drug discovery and development (L. Nainwal et al., 2019).
Corrosion Inhibition
Apart from biomedical applications, quinoline derivatives, including 4-Chloro-8-(trifluoromethyl)quinoline-3-carbaldehyde , are recognized for their role as corrosion inhibitors. These compounds exhibit remarkable effectiveness in protecting metallic materials from corrosion, owing to their ability to form stable chelating complexes with metal surfaces, highlighting their utility in industrial applications (C. Verma et al., 2020).
Optoelectronic and Material Science
Quinoline derivatives are also integral to the development of optoelectronic materials, serving as core structures for synthesizing compounds used in electronic devices, luminescent elements, and sensors. This underscores the versatility and importance of quinoline-based compounds in advancing material science and technology applications (J. Segura et al., 2015).
Safety And Hazards
This chemical is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact, rinse immediately with plenty of water and get medical attention .
Eigenschaften
IUPAC Name |
4-chloro-8-(trifluoromethyl)quinoline-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClF3NO/c12-9-6(5-17)4-16-10-7(9)2-1-3-8(10)11(13,14)15/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNHIVHWCFKMEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C(=C1)C(F)(F)F)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-8-(trifluoromethyl)quinoline-3-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



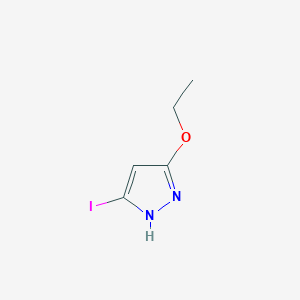
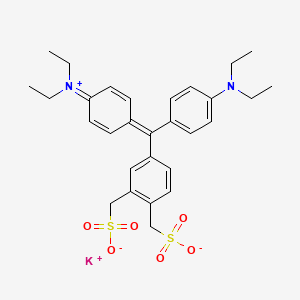
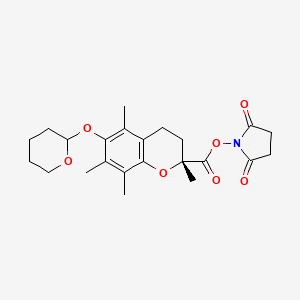
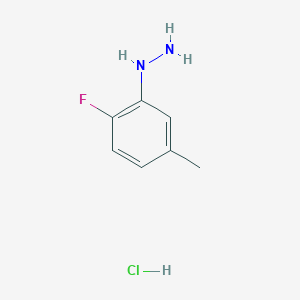
![sodium;(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole-5-sulfonate](/img/structure/B1437041.png)
![Tert-butyl 4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B1437044.png)
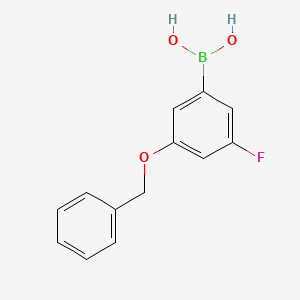
![N-[(4-bromophenyl)(4-chlorophenyl)methyl]ethane-1,2-diamine](/img/structure/B1437046.png)

![Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate hydrochloride](/img/structure/B1437048.png)
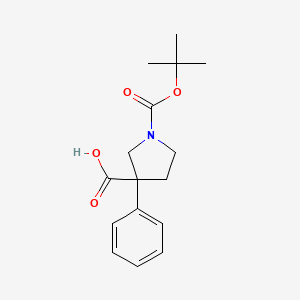
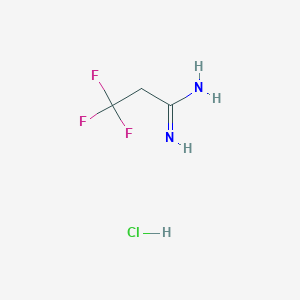
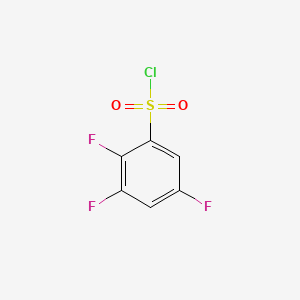
![1-[2-(3,4-Dichlorophenyl)ethyl]piperazine](/img/structure/B1437054.png)